
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol). This compound is part of the alkyne family, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C13H22O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- typically involves the use of alkyne precursors and specific reaction conditions to introduce the hydroxyl groups. One common method is the partial hydrogenation of an alkyne precursor followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hexyne-2,5-diol, 2,5-dimethyl-: Another alkyne-diol compound with similar structural features.
8-Decene-3,5-dione, 4,6,9-trimethyl-: Contains a similar carbon backbone but with ketone functionalities instead of hydroxyl groups.
5,9-Undecadien-2-one, 6,10-dimethyl-: A related compound with a similar carbon chain length and functional groups.
Uniqueness
8-Decen-3-yne-2,5-diol, 2,5,9-trimethyl- is unique due to its specific combination of a carbon-carbon triple bond and two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57681-36-4 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,5,9-trimethyldec-8-en-3-yne-2,5-diol |
InChI |
InChI=1S/C13H22O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,14-15H,6,8H2,1-5H3 |
InChI Key |
AZJPNQNXYYKXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C#CC(C)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


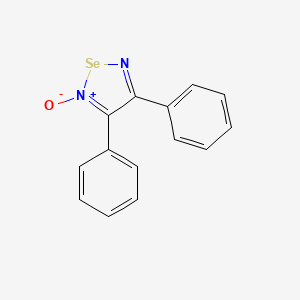


![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
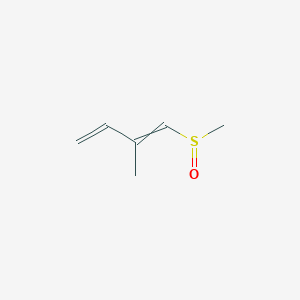
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)

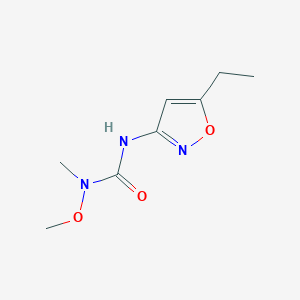
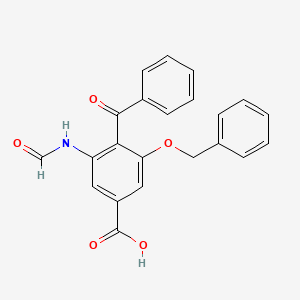
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)

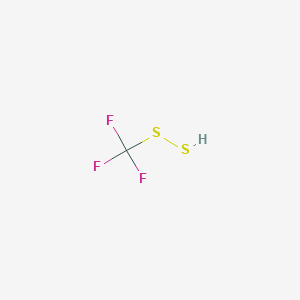
![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

